molecular formula C19H20N2O2S B2668427 N-cyclopropyl-6-methoxy-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide CAS No. 1797793-22-6

N-cyclopropyl-6-methoxy-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

Cat. No. B2668427
CAS RN: 1797793-22-6
M. Wt: 340.44
InChI Key: DTGWJJNMHRIUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-6-methoxy-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide, also known as CT-3, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. CT-3 belongs to the family of indole-derived cannabinoids and is a non-psychoactive compound that does not produce the psychoactive effects associated with other cannabinoids like THC.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

One study focused on synthesizing ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives, which showed significant antimicrobial and antioxidant activities. The compounds exhibited excellent antibacterial and antifungal properties, with remarkable antioxidant potential highlighted in their docking studies, indicating their potential for pharmaceutical applications (K. Raghavendra et al., 2016).

Antiproliferative Activity

Another study synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, demonstrating significant inhibitory activity against certain cancer cell lines. This suggests the compound's potential in cancer therapy, with its structure elucidated and biological activity determined through crystallography reports (J. Lu et al., 2021).

Potential Cannabinoid Receptor Activity

Research into designer drug markets uncovered compounds with potential cannabinoid receptor activity, including various indoles and benzimidazoles. These findings suggest that similar compounds, by extension, could be explored for their interactions with cannabinoid receptors, opening avenues for therapeutic applications in neuropsychiatric disorders (F. Westphal et al., 2015).

Enzymatic Polymerization Applications

A study on the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives in an aqueous medium by horseradish peroxidase highlighted the use of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate. This work underscores the compound's relevance in polymer chemistry, showcasing its potential in creating novel polymeric materials (Yan Pang et al., 2003).

Serotonin Receptor Antagonist Research

Research on N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclopropane carboxamide trihydrochloride (WAY-100635) revealed its potent and selective antagonistic effects on 5-HT1A receptors. This compound's ability to modulate serotonin receptors makes it a valuable tool in studying neuropsychiatric conditions and developing related treatments (R. Craven et al., 1994).

properties

IUPAC Name

N-cyclopropyl-6-methoxy-N-(2-thiophen-2-ylethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-23-15-7-4-13-11-18(20-17(13)12-15)19(22)21(14-5-6-14)9-8-16-3-2-10-24-16/h2-4,7,10-12,14,20H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGWJJNMHRIUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CCC3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-6-methoxy-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

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